4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The 2-methylphenyl group is attached to the fourth position of the triazole ring, and a thiol group (-SH) is attached to the third position.
Mechanism of Action
Target of Action
It is known that compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .
Mode of Action
It is known that triazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
It is known that triazole derivatives can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
It is known that triazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. For instance, smoking has been associated with increased susceptibility and poor prognosis in rheumatoid arthritis (RA), suggesting that environmental pollutants with aryl hydrocarbon receptor (AHR) agonist activity can induce arthritis aggravation by directly enhancing Th17 cell development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-7-4-2-3-5-8(7)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPLNRXTDYNMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366468 | |
Record name | 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36017-19-3 | |
Record name | 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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